molecular formula C4H11BN4 B094533 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole CAS No. 19258-82-3

1,4-Diethyl-4,5-dihydro-1H-tetrazaborole

Cat. No. B094533
CAS RN: 19258-82-3
M. Wt: 125.97 g/mol
InChI Key: GHBNIGBEIAROJF-UHFFFAOYSA-N
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Description

1,4-Diethyl-4,5-dihydro-1H-tetrazaborole, also known as Bortezomib, is a boronic acid-based proteasome inhibitor that has been used in the treatment of multiple myeloma. It is a small molecule that selectively inhibits the 26S proteasome, which is responsible for the degradation of intracellular proteins.

Mechanism Of Action

1,4-Diethyl-4,5-dihydro-1H-tetrazaborole selectively inhibits the 26S proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting this process, 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole leads to the accumulation of misfolded proteins, which can ultimately lead to cell death.

Biochemical And Physiological Effects

1,4-Diethyl-4,5-dihydro-1H-tetrazaborole has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole in lab experiments is its selectivity for the 26S proteasome. This allows for the specific targeting of intracellular proteins, which can be beneficial in studying the role of these proteins in various diseases. However, 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

1. Investigating the potential use of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole in combination with other cancer therapies, such as chemotherapy and radiation therapy.
2. Studying the role of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole in the treatment of other autoimmune diseases, such as multiple sclerosis and psoriasis.
3. Developing new proteasome inhibitors that have improved selectivity and fewer off-target effects.
4. Investigating the use of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole in the treatment of other types of cancer, such as breast cancer and prostate cancer.
5. Studying the long-term effects of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole treatment on cancer survivors.

Synthesis Methods

The synthesis of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole involves the reaction of boronic acid with the corresponding amine to form the boronic ester. This is followed by a reaction with a tetrazole derivative to form the tetrazaborole ring system. The final step involves the introduction of the diethylamino group to the tetrazaborole ring.

Scientific Research Applications

1,4-Diethyl-4,5-dihydro-1H-tetrazaborole has been extensively studied for its potential use in the treatment of various types of cancer, including multiple myeloma, mantle cell lymphoma, and non-small cell lung cancer. It has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

CAS RN

19258-82-3

Product Name

1,4-Diethyl-4,5-dihydro-1H-tetrazaborole

Molecular Formula

C4H11BN4

Molecular Weight

125.97 g/mol

IUPAC Name

1,4-diethyl-5H-tetrazaborole

InChI

InChI=1S/C4H11BN4/c1-3-8-5-9(4-2)7-6-8/h5H,3-4H2,1-2H3

InChI Key

GHBNIGBEIAROJF-UHFFFAOYSA-N

SMILES

B1N(N=NN1CC)CC

Canonical SMILES

B1N(N=NN1CC)CC

synonyms

1,4-Diethyl-4,5-dihydro-1H-tetrazaborole

Origin of Product

United States

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